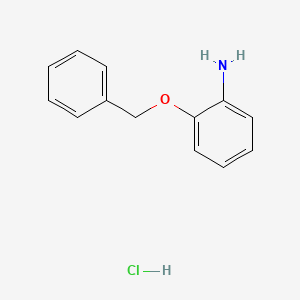

2-(Benzyloxy)aniline hydrochloride

Description

Contextualization of Aniline (B41778) Derivatives in Advanced Organic Synthesis

Aniline, a primary aromatic amine with the formula C₆H₅NH₂, serves as a foundational scaffold in the synthesis of a vast array of organic compounds. wikipedia.orgresearchgate.net Its derivatives are crucial intermediates in numerous industrial and research applications. sci-hub.se The presence of the amino group attached to a phenyl ring makes these compounds highly susceptible to electrophilic substitution reactions, enhancing the ring's reactivity. wikipedia.org This inherent reactivity allows for the production of a wide range of substituted anilines, including toluidines, chloroanilines, and nitroanilines, typically prepared through the nitration of a substituted aromatic compound followed by reduction. wikipedia.org

The versatility of aniline and its derivatives makes them indispensable in the manufacturing of dyes, pigments, rubber processing chemicals, and herbicides. wikipedia.orgsci-hub.se In the pharmaceutical sector, aniline is a precursor to various drugs, including paracetamol. sci-hub.se The ability to form molecular complexes and participate in extensive hydrogen bonding networks also makes anilinium cations a subject of interest in crystal engineering and supramolecular chemistry. researchgate.net

Significance of Benzyloxy Moieties in Molecular Design and Reactivity

The benzyloxy group, a benzyl (B1604629) group (C₆H₅CH₂–) linked to a molecule via an oxygen atom, is a significant functional group in molecular design. wikipedia.org It is frequently employed as a robust protecting group for alcohols and carboxylic acids during complex organic syntheses. wikipedia.orgorganic-chemistry.org The installation and removal of benzyl groups require specific, sometimes harsh, conditions, which ensures their stability throughout multi-step reaction sequences. wikipedia.org

Beyond its role as a protecting group, the benzyloxy moiety can critically influence a molecule's biological activity and physical properties. For instance, its presence can increase molecular hydrophobicity, which can be a key factor for interaction with biological targets. nih.gov Research on certain indole (B1671886) derivatives has shown that the attachment of a benzyloxy group is critical for achieving selective and potent inhibition of monoamine oxidase-B (MAO-B), an important target in the treatment of neurodegenerative disorders. nih.gov Similarly, in a series of chalcone (B49325) derivatives, the position of the benzyloxy group on the phenyl ring was found to significantly enhance MAO-B inhibition. nih.gov

Role of Hydrochloride Salts in Synthetic and Analytical Methodologies

Converting organic bases, particularly amines, into their hydrochloride salts is a common and vital practice in both synthetic and analytical chemistry. wikipedia.org A hydrochloride is an acid salt formed from the reaction of an organic base with hydrochloric acid (HCl). wikipedia.orgwisdomlib.org This conversion offers several distinct advantages.

Firstly, it significantly improves the water solubility of often poorly soluble free bases, which is crucial for substances used in medications to ensure they can dissolve in the gastrointestinal tract and be absorbed into the bloodstream. wikipedia.orgpharmainfonepal.com Secondly, forming a hydrochloride salt enhances the stability of the compound. pharmaoffer.com By protonating the amine group to form a stable ammonium (B1175870) ion, the salt is less susceptible to oxidative degradation, leading to a longer shelf-life. wikipedia.orgpharmainfonepal.com This salt formation can also improve the crystallinity of a substance, making it easier to purify, handle, and formulate into solid dosage forms like tablets or powders. pharmainfonepal.com The predictable dissolution profile of hydrochloride salts is another key factor, ensuring consistent drug levels in the bloodstream. pharmainfonepal.com

Chemical and Physical Properties of 2-(Benzyloxy)aniline hydrochloride

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 857594-21-9 | pharmaffiliates.comchemicalbridge.co.uk |

| Molecular Formula | C₁₃H₁₄ClNO | chemicalbridge.co.uk |

| Molecular Weight | 235.71 g/mol | nih.gov |

| Exact Mass | 235.07639 Da | chemicalbridge.co.uk |

| InChI Key | VOYDAPAXHMCVHB-UHFFFAOYSA-N | chemicalbridge.co.uk |

| Canonical SMILES | Cl.NC1=CC=CC=C1OCC1C=CC=CC=1 | chemicalbridge.co.uk |

Detailed Research Findings

This compound primarily serves as a valuable intermediate in organic synthesis. Its structure combines the reactive aniline core, the sterically and electronically influential benzyloxy group, and the stability-enhancing hydrochloride salt form, making it a useful starting material for constructing more complex molecules.

A key application involves its conversion to the corresponding free base, 2-(benzyloxy)aniline, for subsequent reactions. This is a standard procedure where the hydrochloride salt is dissolved and treated with a base, such as sodium hydroxide, to neutralize the hydrochloric acid and liberate the free amine. prepchem.com

Once converted to its free base, 2-(benzyloxy)aniline can be used in various synthetic transformations. For example, it is a documented precursor in the synthesis of (2-BENZYLOXY-PHENYL)-HYDRAZINE (B1272680) HYDROCHLORIDE. This synthesis involves a two-stage process where o-(benzyloxy)aniline is first treated with sodium nitrite (B80452) and hydrochloric acid at low temperatures, followed by a reduction step using tin(II) chloride to yield the final hydrazine (B178648) product. chemicalbook.com This highlights the utility of the 2-(benzyloxy)aniline scaffold in building molecules with diverse functional groups.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-phenylmethoxyaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO.ClH/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11;/h1-9H,10,14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOYDAPAXHMCVHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Pathways of 2 Benzyloxy Aniline Hydrochloride

Nucleophilic Reactivity of the Aromatic Amine Moiety

The chemical behavior of 2-(benzyloxy)aniline hydrochloride is significantly influenced by the nucleophilic character of its aromatic amine group. This functionality allows the compound to participate in a variety of important organic reactions, leading to the formation of diverse molecular architectures.

The primary amine of 2-(benzyloxy)aniline readily reacts with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This condensation reaction is a cornerstone of organic synthesis, providing a pathway to new carbon-nitrogen double bonds. masterorganicchemistry.comredalyc.org

The reaction between 2-(benzyloxy)aniline and aldehydes or ketones proceeds through a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the imine. masterorganicchemistry.comlibretexts.org The reaction is typically catalyzed by acid and is reversible. libretexts.org The pH of the reaction medium is a critical factor, with the optimal rate of imine formation generally observed around a pH of 5. libretexts.org

Various synthetic methodologies have been developed to facilitate this transformation. For instance, imines can be synthesized from the reaction of benzyl (B1604629) alcohols and anilines in the presence of a base like potassium tert-butoxide (KOtBu) under aerobic conditions at room temperature, without the need for a transition-metal catalyst. nih.gov Another approach involves the one-pot synthesis of imines from benzyl alcohol and amines using a gold nanoparticle catalyst supported on zirconium dioxide (Au/ZrO2) under moderate conditions. qut.edu.au

The imine functionality is a key component in the design of ligands for coordination chemistry. The nitrogen atom of the imine group possesses a lone pair of electrons that can coordinate to metal centers, forming stable metal complexes. 2-(Benzyloxy)aniline serves as a valuable precursor for the synthesis of such ligands.

For example, the condensation of 2-(benzyloxy)aniline with appropriate carbonyl-containing compounds can yield multidentate ligands. These ligands can then be used to chelate various metal ions, leading to the formation of coordination compounds with potential applications in catalysis and materials science. The synthesis of 2-benzyl N-substituted anilines has been achieved through a catalyst- and additive-free reaction of (E)-2-arylidene-3-cyclohexenones with primary amines, proceeding via an imine condensation–isoaromatization pathway. beilstein-journals.orgnih.gov

The amino group of 2-(benzyloxy)aniline can also undergo acylation reactions to form amide bonds. pearson.comresearchgate.net Amide linkages are fundamental in organic chemistry and are prevalent in a wide array of biologically active molecules and materials. nih.gov

The formation of an amide bond typically involves the reaction of the amine with a carboxylic acid or its derivative, such as an acyl chloride or an acid anhydride (B1165640). khanacademy.org Direct amide formation from a carboxylic acid and an amine is possible but often requires high temperatures or the use of coupling agents to activate the carboxylic acid. rsc.orgnih.gov Common coupling agents include carbodiimides and phosphonium (B103445) salts. nih.gov For instance, a method for the amidation of carboxylic acids involves the in situ generation of chloro- and imido-phosphonium salts from N-chlorophthalimide and triphenylphosphine. nih.gov

The acylation of anilines is a well-established transformation. pearson.comyoutube.com For example, the reaction of aniline (B41778) with acetic anhydride yields acetanilide. youtube.com This reaction can be used to protect the amino group or to introduce an acetyl group as a functional handle for further transformations.

The bifunctional nature of 2-(benzyloxy)aniline, possessing both an amine and a benzyloxy group on the same aromatic ring, makes it a valuable substrate for the synthesis of heterocyclic compounds through cyclization reactions.

One notable application of 2-(benzyloxy)aniline in heterocyclic synthesis is the preparation of quinobenzothiazine derivatives. mdpi.com These tetracyclic compounds are of interest due to their potential biological activities. A method for synthesizing these derivatives involves reacting aniline derivatives with 5,12-(dimethyl)thioquinantrenediinium bis-chloride. mdpi.com In the case of 2-(benzyloxy)aniline, the cyclization reaction can proceed to form the corresponding quinobenzothiazine structure. mdpi.com

The synthesis of various heterocyclic systems, such as carbazoles, indoles, dibenzazepines, and acridines, can be achieved via palladium-ligand controlled cyclization of 2-chloro-N-(2-vinyl)aniline. nih.gov This highlights the versatility of substituted anilines in constructing complex heterocyclic frameworks. Furthermore, 2-aminobenzothiazole (B30445) derivatives have been synthesized and evaluated for their potential as anticancer agents. nih.govcore.ac.uk

Cyclization Reactions in Heterocyclic Synthesis

Synthesis of Quinolines via Condensation

Quinolines, heterocyclic aromatic compounds, are frequently synthesized from anilines through various named reactions. wikipedia.org Several established methods for quinoline (B57606) synthesis include the Combes, Conrad-Limpach, Doebner, Doebner-Miller, and Gould-Jacobs reactions, all of which utilize anilines as starting materials. wikipedia.org More specialized methods, such as the Camps, Friedländer, Knorr, Niementowski, Pfitzinger, and Povarov reactions, also rely on aniline or its derivatives. wikipedia.org

The Friedländer synthesis, in particular, offers a pathway to quinolines through the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a methylene (B1212753) group alpha to a carbonyl. researchgate.net A modified approach to the Friedländer synthesis utilizes 2-aminobenzyl alcohols in place of the corresponding aldehydes or ketones. researchgate.net This indirect method involves the oxidative cyclization of the 2-aminobenzyl alcohol with ketones. researchgate.net For instance, the reaction of 2-aminobenzyl alcohol with aryl ketones, catalyzed by N-heterocyclic carbene copper and using DMSO as an oxidant, yields quinoline derivatives. researchgate.net Given that this compound possesses the core 2-aminoaryl structure, it can be envisioned as a suitable precursor for quinoline synthesis through analogous condensation reactions.

Aromatic Substitution Reactions

The aromatic ring of 2-(Benzyloxy)aniline is susceptible to substitution reactions, influenced by the electronic properties of its substituents.

Palladium-Catalyzed Ortho C-H Arylation of Aniline Carbamates

Direct functionalization of C-H bonds is a powerful tool in organic synthesis. For anilines, this often requires protection of the amino group to control chemoselectivity. uva.es Carbamate-protected anilines have emerged as effective substrates in palladium-catalyzed C-H activation reactions. acs.org

A notable application is the palladium-catalyzed ortho C-H arylation of aniline carbamates with aryldiazonium salts. nih.govacs.org This reaction proceeds under mild, room temperature conditions without the need for external oxidants, acids, or bases. nih.govnih.gov The reaction is believed to occur through a directed electrophilic metalation pathway, where the carbamate (B1207046) group directs the palladium catalyst to the ortho C-H bond, forming a palladacycle intermediate. nih.govacs.org This intermediate then undergoes oxidative addition with the aryldiazonium salt, followed by reductive elimination to yield the ortho-arylated aniline carbamate. nih.gov The carbamate directing group can be subsequently removed, providing access to ortho-arylated anilines, which are valuable precursors for various biologically active molecules, including carbazole (B46965) alkaloids. nih.govnih.gov This methodology has been successfully scaled up to the gram scale. nih.gov

| Reaction | Catalyst | Directing Group | Key Features |

| Ortho C-H Arylation | Palladium(II) | Carbamate | Mild conditions, no external oxidant/acid/base, high regioselectivity |

Derivatization for Specialized Applications

The chemical structure of this compound lends itself to modifications for creating molecules with specific functionalities.

Chemical Modification for Enhanced Spectroscopic Detection

The modification of aniline derivatives can lead to compounds with interesting photophysical properties. For example, the synthesis of Schiff bases from aniline derivatives is a common strategy. N-(2-hydroxybenzylidene)aniline, also known as salicylideneaniline, is a well-studied photochromic molecule that can be synthesized from aniline. bohrium.com This molecule exhibits changes in its absorption spectrum upon photoexcitation, a property that is influenced by the solvent environment. bohrium.com By analogy, 2-(Benzyloxy)aniline could be used to synthesize related Schiff base compounds, potentially leading to new materials with tailored spectroscopic properties.

Formation of Formazan Derivatives

Formazans are a class of intensely colored compounds that can be synthesized from aniline derivatives. The general synthesis involves the coupling of a diazonium salt with a phenylhydrazone. nih.govresearchgate.net The phenylhydrazone itself is typically prepared by the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. nih.gov

Stability and Transformation Under Various Chemical Conditions

The stability of this compound is influenced by several factors, including pH, temperature, and the presence of oxidizing or reducing agents. The aniline and benzyl ether moieties are the primary sites of chemical transformation.

Stability in Acidic and Basic Conditions

Thermal Stability and Decomposition

The thermal stability of aniline derivatives can be influenced by the nature and position of substituents on the aromatic ring. researchgate.net For the related compound 4-(benzyloxy)aniline (B124853) hydrochloride, a melting point of 228 °C with decomposition is reported, indicating that thermal degradation occurs at elevated temperatures. sigmaaldrich.com The decomposition of aniline compounds can be a complex, multi-stage process. researchgate.net While specific studies on the thermal decomposition products of this compound are limited, it is plausible that decomposition pathways could involve cleavage of the benzyl ether bond to form 2-aminophenol (B121084) and toluene, as well as other degradation products arising from the aniline core.

Oxidative and Reductive Transformations

Oxidative Conditions: Anilines are generally susceptible to oxidation, and the presence of the electron-donating benzyloxy group can further activate the ring. Oxidation of aniline hydrochloride with strong oxidizing agents like ammonium (B1175870) peroxydisulfate (B1198043) can lead to the formation of polyaniline hydrochloride. researchgate.net The oxidation of aniline itself can yield a variety of products, and aniline exposure has been linked to oxidative stress in biological systems. While specific studies on the oxidation of this compound are not extensively documented, it is expected to be reactive towards common oxidizing agents, potentially leading to polymerization or the formation of quinone-like structures.

Reductive Conditions: The benzyloxy group is a well-known protecting group in organic synthesis, primarily due to its susceptibility to cleavage by catalytic hydrogenation. This process, often employing catalysts like palladium on carbon (Pd/C) with a hydrogen source, results in the formation of 2-aminophenol and toluene. This reaction is a common deprotection strategy.

The reduction of the nitro precursor, 2-(benzyloxy)nitrobenzene, is a common route to synthesize 2-(benzyloxy)aniline. This reduction can be achieved using various reagents, indicating the stability of the benzyl ether under these specific reductive conditions. For instance, reduction can be carried out with reagents like sodium borohydride (B1222165) in the presence of transition metal salts such as nickel(II) acetate. orientjchem.org Sodium borohydride is a milder reducing agent that typically reduces aldehydes and ketones but can be used in combination with other reagents to reduce a wider range of functional groups. umass.edujconsortium.com The use of sodium borohydride in conjunction with lithium perchlorate (B79767) has also been reported for the reductive amination of aldehydes, showcasing its utility in amine synthesis. ics-ir.org

The following table summarizes the expected stability and transformation of this compound under various chemical conditions, based on the reactivity of its functional groups.

| Condition | Reagent/Environment | Expected Transformation/Stability | Potential Products |

| Acidic | Dilute HCl | Stable as the hydrochloride salt | - |

| Strong Acids (e.g., conc. H₂SO₄) | Cleavage of benzyl ether | 2-Aminophenol, Benzyl derivatives | |

| Basic | Dilute NaOH | Formation of free amine (2-(Benzyloxy)aniline) | 2-(Benzyloxy)aniline |

| Strong Bases | Potential for decomposition, especially with heating | Complex mixture | |

| Oxidative | Air/Mild Oxidants | Gradual oxidation and coloration | Oxidized aniline derivatives |

| Strong Oxidants (e.g., (NH₄)₂S₂O₈) | Polymerization | Polyaniline derivatives | |

| Reductive | Catalytic Hydrogenation (H₂, Pd/C) | Cleavage of benzyl ether | 2-Aminophenol, Toluene |

| NaBH₄/Ni(OAc)₂ | Stable (as this is a method for its synthesis from the nitro-analogue) | - | |

| Thermal | High Temperature (>200 °C) | Decomposition | 2-Aminophenol, Toluene, other degradation products |

Interactive Data Table: Stability and Transformation of this compound

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. For 2-(Benzyloxy)aniline hydrochloride, a combination of one-dimensional and two-dimensional NMR experiments is employed for a complete structural assignment.

Proton (¹H) NMR Spectroscopy for Structural Confirmation

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and electronic environment of protons within a molecule. The ¹H NMR spectrum of this compound displays characteristic signals that correspond to the distinct proton environments in its structure.

The aromatic protons of the aniline (B41778) and benzyl (B1604629) rings typically appear in the downfield region of the spectrum, generally between δ 6.5 and 7.5 ppm. The chemical shifts of these protons are influenced by the electron-donating or electron-withdrawing nature of the substituents on the aromatic rings. hw.ac.ukresearchgate.net The benzylic methylene (B1212753) protons (-CH₂-) adjacent to the ether oxygen typically resonate as a singlet around δ 5.1 ppm. The protons of the amine group (-NH₃⁺) can appear as a broad singlet, and their chemical shift can be variable depending on the solvent and concentration. hw.ac.uk

A representative, though not specific to the hydrochloride salt, ¹H NMR data for the related compound N-benzylaniline in CDCl₃ shows aromatic protons in the range of δ 6.61-7.37 ppm and the benzylic methylene protons as a singlet at δ 4.30 ppm. rsc.org For a definitive analysis of this compound, the spectrum would be recorded in a suitable deuterated solvent, such as DMSO-d₆ or D₂O. hmdb.ca

Table 1: Representative ¹H NMR Chemical Shift Ranges for 2-(Benzyloxy)aniline Moiety

| Functional Group | Chemical Shift (ppm) Range | Multiplicity |

| Aromatic Protons (Aniline Ring) | 6.5 - 7.5 | Multiplet |

| Aromatic Protons (Benzyl Ring) | 7.2 - 7.5 | Multiplet |

| Benzylic Protons (-OCH₂-) | ~ 5.1 | Singlet |

| Amine Protons (-NH₃⁺) | Variable | Broad Singlet |

Note: The exact chemical shifts can vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopy and Chemical Shift Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of the carbon atoms in this compound are indicative of their bonding environment.

The aromatic carbons of both the aniline and benzyl rings will appear in the downfield region of the ¹³C NMR spectrum, typically between δ 110 and 160 ppm. The carbon atom attached to the oxygen (C-O) will be significantly deshielded, appearing at a higher chemical shift compared to the other aromatic carbons. The carbon of the benzylic methylene group (-OCH₂-) is expected to resonate in the range of δ 65-75 ppm.

For comparison, the ¹³C NMR data for N-benzylaniline in CDCl₃ shows aromatic carbon signals at δ 112.4, 117.1, 126.8, 127.1, 128.2, 128.8, 139.0, and 147.7 ppm, with the benzylic carbon at δ 47.9 ppm. rsc.org It is important to note that the protonation of the amine group in the hydrochloride salt will influence the chemical shifts of the carbons in the aniline ring.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for 2-(Benzyloxy)aniline Moiety

| Carbon Type | Chemical Shift (ppm) Range |

| Aromatic Carbons (C-N) | 140 - 150 |

| Aromatic Carbons (C-O) | 150 - 160 |

| Other Aromatic Carbons | 110 - 135 |

| Benzylic Carbon (-OCH₂-) | 65 - 75 |

Note: The exact chemical shifts can vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (HSQC, HMBC, COSY, APT) for Connectivity and Assignment

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the this compound molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edusdsu.edu It is used to definitively assign which protons are attached to which carbons. For example, the signal for the benzylic methylene protons in the ¹H NMR spectrum will correlate with the signal for the benzylic carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart (and sometimes four in conjugated systems). columbia.eduyoutube.com This is invaluable for establishing the connectivity between different parts of the molecule. For instance, the benzylic protons should show correlations to the carbons of the benzyl ring and the oxygen-bearing carbon of the aniline ring.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically through three bonds (³J-coupling). sdsu.eduyoutube.com In the aromatic regions, COSY helps to trace the connectivity of adjacent protons on the same ring, aiding in their specific assignment.

APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer): These experiments provide information about the number of protons attached to each carbon atom (CH, CH₂, CH₃, or quaternary C). ugm.ac.id This helps to differentiate between the various carbon signals in the ¹³C NMR spectrum.

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals in the this compound structure can be achieved.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. For this compound, HRMS would be used to confirm the expected elemental composition of C₁₃H₁₄ClNO. The measured mass would be compared to the calculated theoretical mass to verify the identity of the compound with a high degree of confidence.

LC-MS/MS for Analysis of Derivatized Analytes

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a powerful technique for the analysis of complex mixtures and for structural elucidation. daneshyari.com While this compound can be analyzed directly, derivatization is a common strategy to improve chromatographic properties, enhance ionization efficiency, and provide more informative fragmentation patterns. vu.nl

For instance, the primary amine group of 2-(benzyloxy)aniline could be derivatized with reagents such as benzoyl chloride. chromatographyonline.comnih.gov This derivatization would increase the hydrophobicity of the analyte, potentially improving its retention in reversed-phase liquid chromatography. chromatographyonline.com In the tandem mass spectrometer, the derivatized analyte would be subjected to collision-induced dissociation. The resulting fragmentation pattern, which would include characteristic losses of the derivatizing group and fragments from the parent molecule, would provide further confirmation of the structure. nih.gov The selection of a derivatization reagent depends on the specific analytical goals and the functional groups present in the target molecule. daneshyari.com

Vibrational Spectroscopy

Vibrational spectroscopy is a critical tool for identifying the functional groups within a molecule by measuring the vibrations of its bonds.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy provides a molecular "fingerprint" by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. rjpn.org For this compound, the FTIR spectrum is expected to show characteristic peaks corresponding to its distinct functional groups: the ammonium (B1175870) salt, the aromatic rings, the ether linkage, and the methylene bridge.

The presence of the hydrochloride salt means the aniline amine group is protonated to form an anilinium ion (-NH3+). This leads to the appearance of broad absorption bands for N-H stretching, typically found in the 2800-3200 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹. The aliphatic C-H stretching vibrations from the methylene (-CH2-) group in the benzyl moiety are expected in the 2850-2960 cm⁻¹ range.

The C-O-C asymmetric and symmetric stretching vibrations of the benzyl ether group are key identifiers and typically produce strong signals around 1250 cm⁻¹ and 1040 cm⁻¹, respectively. The C-N stretching vibration of the aromatic amine is expected near 1300 cm⁻¹. Bending vibrations for the aromatic ring (C-H out-of-plane bending) provide information about the substitution pattern and are found in the 690-900 cm⁻¹ region.

Table 1: Expected FTIR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Anilinium ion | N-H Stretch | 2800 - 3200 (broad) |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Methylene Group | C-H Stretch | 2850 - 2960 |

| Ether Linkage | C-O-C Asymmetric Stretch | ~1250 |

| Ether Linkage | C-O-C Symmetric Stretch | ~1040 |

| Aromatic Amine | C-N Stretch | ~1300 |

Note: These are expected ranges based on spectroscopic principles. Actual values may vary.

Electronic Spectroscopy

Electronic spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound in a suitable solvent, such as ethanol (B145695) or methanol, is expected to reveal absorptions due to π-π* electronic transitions within the two aromatic rings (the aniline and the benzyl portions). Aniline itself typically shows a strong absorption peak around 230 nm and a weaker one around 280 nm. researchgate.netresearchgate.net The presence of the benzyloxy substituent is expected to modify these absorptions.

The primary electronic transitions are:

π-π Transitions:* These are high-energy transitions associated with the π-electron systems of the benzene (B151609) rings. They are expected to produce strong absorption bands, likely below 300 nm.

n-π Transitions:* These transitions involve the promotion of a non-bonding electron (from the oxygen of the ether or the nitrogen of the amine) to an anti-bonding π* orbital. In the case of this compound, the nitrogen lone pair is protonated, which typically results in a blue shift (a shift to a shorter wavelength) of this transition, or its disappearance, as the non-bonding electrons are engaged in the bond with the proton. Any remaining n-π* transition would likely be from the ether oxygen and would appear as a weak, lower-energy band.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Range (nm) |

|---|---|---|

| π → π* | Benzene Rings | 220 - 280 |

Note: The exact λmax values and molar absorptivity depend on the solvent and molecular environment.

X-ray Crystallography and Diffraction Analysis

X-ray crystallography and diffraction techniques are unparalleled for determining the three-dimensional structure of crystalline solids at the atomic level.

Single Crystal X-ray Diffraction for Absolute Structure and Conformational Analysis

Growing a suitable single crystal of this compound would allow for its definitive structural elucidation via Single Crystal X-ray Diffraction. This powerful technique involves passing X-rays through a single crystal and analyzing the resulting diffraction pattern. vensel.orgmdpi.com The analysis provides the precise coordinates of each atom in the crystal lattice, enabling the determination of:

Absolute Structure: The unambiguous connectivity and three-dimensional arrangement of all atoms in the molecule.

Conformational Details: Precise measurements of all bond lengths, bond angles, and torsion angles. This would reveal the specific orientation of the benzyloxy group relative to the aniline ring.

Crystal Packing and Intermolecular Interactions: It would show how the anilinium cation and the chloride anion are arranged in the crystal lattice and detail the hydrogen bonding network between the -NH3+ group and the chloride ion, as well as other potential non-covalent interactions that stabilize the crystal structure.

A successful crystallographic analysis would yield a set of parameters defining the crystal's unit cell. While a specific structure for this compound is not publicly available, a related azo-azomethine ligand synthesized from 4-benzyloxyaniline hydrochloride was found to have a monoclinic crystal system. researchgate.net

Table 3: Example Crystallographic Data Obtainable from Single Crystal XRD

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The crystal's symmetry class (e.g., Monoclinic, Orthorhombic). | Monoclinic |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁/n). | P2₁/n |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 8.56, b = 9.32, c = 18.21 |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 91.54, γ = 90 |

| V (ų) | The volume of the unit cell. | 1452.1 |

Note: The example values are from a different molecule and are for illustrative purposes only. vensel.org

Powder X-ray Diffraction (PXRD) for Crystalline Phase Characterization

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze a polycrystalline (powder) sample. It is valuable for identifying the crystalline phase of a bulk material and confirming its purity. nih.gov The sample is irradiated with X-rays, and the diffraction pattern—a plot of diffracted intensity versus the diffraction angle (2θ)—serves as a unique fingerprint for that specific crystalline solid. youtube.com

The PXRD pattern for this compound would consist of a series of peaks at characteristic 2θ values. The position and relative intensity of these peaks are determined by the crystal structure's unit cell dimensions and the arrangement of atoms within it. researchgate.net This data can be used to:

Confirm the identity of the crystalline material by comparing its pattern to a known standard.

Assess the sample's phase purity by detecting the presence of other crystalline forms or impurities.

Determine the unit cell parameters if the pattern can be indexed.

Research on a new azo-Schiff base derived from 4-benzyloxyaniline hydrochloride utilized PXRD to characterize its crystalline nature, suggesting a monoclinic system for the ligand. researchgate.net

Table 4: Representative Data from a PXRD Pattern

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.2 | 8.67 | 45 |

| 15.5 | 5.71 | 100 |

| 20.4 | 4.35 | 82 |

| 25.1 | 3.54 | 60 |

Note: This table is a hypothetical representation of PXRD data and does not correspond to experimentally measured values for this compound.

Computational and Theoretical Investigations of 2 Benzyloxy Aniline Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the geometric and electronic properties of molecules. These methods, rooted in quantum mechanics, can model molecular structures and energies with high accuracy.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structures

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including molecules. It is based on the principle that the energy of a system can be determined from its electron density. DFT calculations, often employing functionals like B3LYP, are utilized to find the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For instance, a DFT study on 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid at the B3LYP/6–311+ G(d,p) level was used to optimize its molecular structure and compare theoretical bond lengths and angles with experimental X-ray diffraction data. nih.gov Similar calculations for 2-(Benzyloxy)aniline hydrochloride would reveal key structural parameters, such as the dihedral angles between the phenyl rings and the conformation of the benzyloxy group.

The electronic structure, which describes the arrangement and energies of electrons in the molecule, is also a key output of DFT calculations. This information is crucial for understanding the molecule's stability and reactivity.

HOMO-LUMO Analysis and Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). Current time information in JP. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. Current time information in JP.mdpi.com A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

In a study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, the HOMO and LUMO energy gap was calculated to be narrow, indicating that charge transfer interactions occur within the molecule, leading to high chemical reactivity. researchgate.net For this compound, the distribution of the HOMO and LUMO would likely be spread across the aromatic rings, with the specific localization influencing its reactivity patterns.

Table 1: Illustrative Frontier Molecular Orbital Properties

| Parameter | Energy (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: This table is for illustrative purposes and does not represent actual calculated values for this compound.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a technique used to study hybridization, bonding, and intermolecular interactions by examining the delocalization of electron density from occupied Lewis-type orbitals (bonds and lone pairs) to unoccupied non-Lewis-type orbitals (antibonding and Rydberg orbitals). uni-rostock.dewikipedia.org This analysis provides insights into charge transfer and hyperconjugative interactions that contribute to molecular stability. researchgate.net

The stabilization energy, E(2), calculated in NBO analysis quantifies the strength of these interactions. For example, in a computational study of an anticonvulsant drug, NBO analysis identified a strong stabilization energy from the lone pair of a nitrogen atom donating to an antibonding orbital, which enhanced the delocalization within an indazole ring. asianresassoc.org For this compound, NBO analysis could reveal important interactions, such as those between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of the aromatic rings.

Table 2: Illustrative NBO Analysis - Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (O) | π* (C-C) | 3.5 |

| LP (N) | π* (C-C) | 5.2 |

| π (C-C) | π* (C-C) | 20.1 |

Note: This table is for illustrative purposes and does not represent actual calculated values for this compound. LP denotes a lone pair.

Fukui Functions for Reactivity Site Prediction

Fukui functions are used to predict the most likely sites for electrophilic, nucleophilic, and radical attack on a molecule. rsc.org These functions are derived from the change in electron density at a particular point in the molecule as the total number of electrons changes. By analyzing the Fukui functions, one can identify which atoms are more susceptible to attack. For instance, in a study of 6-amino-7,9-dihydropurine, Fukui functions calculated from Mulliken population analysis were used to determine the reactivity order for electrophilic and nucleophilic attacks at different atomic sites. researchgate.net A similar analysis for this compound would help in predicting its regioselectivity in various chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. asianresassoc.org The MEP map illustrates the electrostatic potential on the van der Waals surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive potential (electron-poor), which are prone to nucleophilic attack. asianresassoc.orgnih.gov

In a study of benomyl, the MEP map showed that the negative regions were localized over the carbonyl groups, indicating these as the sites for electrophilic attack. nih.gov For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms and the π-systems of the aromatic rings, while the hydrogen atoms of the ammonium (B1175870) group would exhibit a positive potential.

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. Understanding these interactions is crucial for predicting the physical properties of a solid, such as its melting point and solubility. Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular contacts in a crystal. nih.gov

By mapping properties like dnorm (a normalized contact distance) onto the Hirshfeld surface, one can identify the specific atoms involved in interactions and their relative importance. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For example, in the crystal structure of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, Hirshfeld analysis revealed that H⋯H, H⋯C, and H⋯O interactions were the most significant contributors to the crystal packing. nih.gov A similar analysis of this compound would likely highlight the importance of hydrogen bonds involving the anilinium ion and the chloride counter-ion, as well as π-π stacking interactions between the aromatic rings. nih.gov

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify the various intermolecular interactions that stabilize a crystal structure. mdpi.com By partitioning the crystal space into regions where the electron density of a pro-molecule dominates the pro-crystal density, it provides a unique surface for each molecule within the crystal.

The analysis generates a Hirshfeld surface mapped with properties like dnorm, which highlights intermolecular contacts. The dnorm value is negative for contacts shorter than the van der Waals radii sum (indicating close interactions) and positive for longer contacts. These are typically visualized as red (short contacts), white (van der Waals separation), and blue (longer contacts) regions on the surface. nih.gov

Table 1: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Percentage Contribution (%) | Description |

| H···H | 45-55 | Represents the most significant contribution to the Hirshfeld surface, typical for organic molecules. nih.gov |

| C···H / H···C | 15-25 | Indicates van der Waals interactions involving aromatic and aliphatic C-H groups. nih.gov |

| O···H / H···O | 10-20 | Corresponds to hydrogen bonding involving the ether oxygen and amine hydrogen atoms. nih.gov |

| N···H / H···N | 5-10 | Represents hydrogen bonding involving the anilinium nitrogen. nih.gov |

| Cl···H / H···Cl | 5-15 | Highlights interactions involving the chloride counter-ion, crucial for the salt's crystal packing. nih.gov |

Note: The data in this table is illustrative and represents typical ranges observed for similar organic hydrochloride salts.

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational technique that allows for the visualization of weak interactions in real space. nih.gov It is based on the relationship between the electron density (ρ) and its derivative, specifically the reduced density gradient (RDG). chemtools.org Regions of low RDG at low electron density signify non-covalent interactions. mdpi.com

NCI plots generate 3D isosurfaces that are color-coded to differentiate the nature of these interactions:

Blue surfaces indicate strong, attractive interactions, such as hydrogen bonds. In this compound, these would be expected between the anilinium N-H donors, the ether oxygen acceptor, and the chloride anion.

Green surfaces represent weaker, delocalized van der Waals interactions, which would be prominent in the regions of the phenyl rings (π-π stacking). researchgate.net

Red surfaces denote repulsive interactions or steric clashes, which can occur in areas of significant steric hindrance. researchgate.net

This analysis provides an intuitive visual map of the forces holding the molecule together and interacting with its environment, complementing the quantitative data from Hirshfeld analysis. mdpi.com

Spectroscopic Property Prediction from First Principles

First-principles calculations, primarily using Density Functional Theory (DFT), are highly effective for predicting spectroscopic properties. These theoretical spectra can be compared with experimental data to confirm structural assignments and understand the electronic basis of the observed signals.

Simulated NMR Spectra and Vibrational Frequencies

DFT methods can accurately predict the nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman) of molecules. Calculations are typically performed on a geometry-optimized structure using a functional like B3LYP with a suitable basis set (e.g., 6-311++G**). researchgate.net

The calculated vibrational frequencies for key functional groups, such as the N-H stretches of the anilinium group, the aromatic C-H stretches, and the C-O-C ether stretches, can be correlated with experimental IR and Raman spectra. A comparison often reveals a good linear correlation between the theoretical and experimental values, though calculated frequencies are often systematically scaled to account for anharmonicity and basis set limitations. nih.gov

Table 2: Comparison of Hypothetical Experimental and DFT-Calculated Vibrational Frequencies

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| N-H Stretch (Anilinium) | ~2800-3000 | ~2850-3050 |

| C-H Stretch (Aromatic) | ~3000-3100 | ~3050-3150 |

| C-O-C Stretch (Asymmetric) | ~1220-1260 | ~1230-1270 |

| C-N Stretch | ~1280-1350 | ~1290-1360 |

Note: This table is illustrative. Calculated values are typically higher than experimental ones and require scaling.

Time-Dependent Density Functional Theory (TD-DFT) for Absorption Properties

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption properties of molecules, providing theoretical UV-Vis spectra. researchgate.net The calculation yields vertical excitation energies, corresponding wavelengths (λmax), and oscillator strengths (f), which relate to the intensity of the absorption bands. scirp.org

For this compound, TD-DFT calculations would likely predict strong absorptions in the UV region. These transitions typically arise from π→π* excitations within the aromatic rings and n→π* transitions involving the non-bonding electrons of the oxygen and nitrogen atoms. nih.gov The solvent environment can be included in these calculations using models like the Polarizable Continuum Model (PCM) to provide more accurate, environment-specific predictions. scirp.org

Table 3: Predicted Electronic Transitions from TD-DFT Calculations

| Transition | Calculated Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | ~285 | 0.15 | HOMO → LUMO (π→π) |

| S₀ → S₂ | ~250 | 0.28 | HOMO-1 → LUMO (π→π) |

| S₀ → S₃ | ~230 | 0.09 | HOMO → LUMO+1 (n→π*) |

Note: The data presented is hypothetical and serves to illustrate the typical output of a TD-DFT analysis.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of molecular behavior and interactions in a dynamic environment, such as in solution. port.ac.uk

Solvent Interaction Studies (e.g., Radial Distribution Functions with Water)

To understand how this compound interacts with a solvent like water, MD simulations are invaluable. A key analytical tool derived from these simulations is the radial distribution function (RDF), denoted as g(r). The RDF describes the probability of finding a particle (e.g., a water oxygen atom) at a distance r from a central, reference particle (e.g., the anilinium nitrogen). researchgate.net

The peaks in an RDF plot correspond to solvation shells. The position of the first peak gives the average distance of the first hydration shell, and integrating this peak provides the coordination number—the number of water molecules in that shell. researchgate.net For this compound in water, RDFs would reveal:

Strong hydrogen bonding between water molecules and the anilinium N-H groups.

Hydration around the ether oxygen atom.

The structuring of water around the hydrophobic phenyl rings. researchgate.net

The distribution of chloride and anilinium ions relative to each other and to water. researchgate.net

Studies on similar molecules like aniline (B41778) show a first hydration shell consisting of approximately 26 water molecules, with about 6-7 of those specifically hydrating the amino group. researchgate.net

Applications in Advanced Materials and Chemical Synthesis

Role as a Key Intermediate in Multi-Step Organic Synthesis

2-(Benzyloxy)aniline hydrochloride serves as a pivotal intermediate in organic synthesis, primarily due to the orthogonal reactivity of its functional groups: the primary amine and the benzyl-protected phenol. The benzyloxy group is a robust protecting group, stable under a variety of conditions including basic, mildly acidic, and nucleophilic environments, which allows for selective reactions at the amino group or the aromatic ring. Its removal can be achieved under mild conditions via catalytic hydrogenation, a process compatible with many other sensitive functional groups.

The synthesis of 2-(benzyloxy)aniline itself often begins with precursors like 2-nitrophenol, where the hydroxyl group is first protected with benzyl (B1604629) bromide, followed by the reduction of the nitro group to an amine. This strategic sequence highlights its role as a carefully constructed intermediate. Once formed, 2-(benzyloxy)aniline can undergo further transformations. For example, it is a direct precursor to (2-benzyloxy-phenyl)-hydrazine (B1272680) hydrochloride. This conversion is achieved through a diazotization reaction of the aniline (B41778) with sodium nitrite (B80452) and hydrochloric acid at low temperatures, followed by reduction of the resulting diazonium salt with tin(II) chloride. chemicalbook.com

The compound's structure is part of a broader class of aniline derivatives that are essential building blocks. nih.gov The development of automated, multi-step synthesis platforms in continuous flow systems for compounds like 2-pyrazolines demonstrates the modern demand for versatile intermediates like this compound to rapidly generate libraries of complex molecules. rsc.org

Table 1: Example of a Multi-Step Synthesis Involving a 2-(Benzyloxy)aniline Intermediate

| Starting Material | Reagents | Intermediate/Product | Reference |

|---|---|---|---|

| o-(Benzyloxy)aniline | 1. HCl, Sodium Nitrite (in water at 0°C) | (2-Benzyloxy-phenyl)-hydrazine hydrochloride | chemicalbook.com |

| 2. Tin(II) chloride, HCl (in water at 0°C) |

Building Block for Complex Heterocyclic Systems

Heterocyclic compounds are ubiquitous in pharmaceuticals, natural products, and materials science. nih.gov this compound provides an excellent scaffold for constructing such complex systems, particularly those containing nitrogen and oxygen. The ortho-disubstituted pattern is ideal for cyclization reactions to form fused ring systems.

Research has shown that related ortho-substituted phenyl benzyl ethers can be used to synthesize a variety of heterocycles. For instance, 2-(2-(benzyloxy)phenyl)-2-oxazolines, when treated with n-butyllithium and potassium tert-butoxide, can yield 2-aryl-3-aminobenzofurans. st-andrews.ac.uk This transformation involves a nucleophilic attack of the benzyl anion at the oxazoline's C=N bond, leading to the formation of the benzofuran (B130515) ring. st-andrews.ac.uk This methodology illustrates how the core structure of 2-(benzyloxy)aniline can be incorporated into precursors for sophisticated heterocyclic systems.

Furthermore, the aniline moiety is a key component in the synthesis of numerous heterocycles. beilstein-journals.org Palladium-catalyzed reactions of precursors like 2-chloro-N-(2-vinyl)aniline, which share a similar substitution pattern, can be selectively guided by ligands to form diverse heterocycles including indoles, carbazoles, acridines, and dibenzazepines from a common intermediate. mit.edu The versatility of alkynyl aldehydes and similar building blocks in reacting with aniline derivatives to form quinolines, pyrazoles, and other N-heterocycles further underscores the potential of 2-(benzyloxy)aniline as a foundational component. nih.govrsc.org

Table 2: Heterocyclic Systems Derived from Related ortho-Substituted Precursors

| Precursor Type | Reagents | Resulting Heterocycle | Reference |

|---|---|---|---|

| 2-(2-(Benzyloxy)phenyl)-2-oxazolines | n-Butyllithium, Potassium tert-butoxide | 2-Aryl-3-aminobenzofurans | st-andrews.ac.uk |

| 2-Chloro-N-(2-vinyl)aniline derivatives | Pd(OAc)₂, Ligands | Indoles, Carbazoles, Acridines | mit.edu |

| N-Tosyl-2-aminobenzaldehyde and Alkynyl aldehyde | Diphenylprolinol TMS ether | Quinolines | nih.gov |

| Alkynyl aldehydes and Hydrazines | Phenylselenyl chloride | Pyrazoles | nih.gov |

Precursor for Advanced Analytical Reagents

The functional groups within this compound make it a suitable precursor for designing advanced analytical reagents, such as biochemical probes. For example, a related compound, N-[2-(2-Methoxyethoxy)benzyl]aniline, has been investigated for its potential as a biochemical probe in proteomics research. This application relies on the molecule's ability to interact with specific biological targets, which can then be detected and quantified.

The aniline framework is a common feature in molecules designed for analytical and sensing applications. Benzothiazole aniline (BTA) has been incorporated into metal-salen complexes, which are then studied for their interaction with DNA. nih.gov The characterization of these complex interactions requires sophisticated analytical techniques, and the design of the BTA ligand is crucial for its selective binding properties. nih.gov The synthesis of such targeted molecules often starts from simpler, functionalized anilines. The dual functionality of 2-(benzyloxy)aniline allows for its derivatization into more complex structures that could be tailored for specific analytical purposes, such as fluorescent probes or selective chelating agents for ion detection, after further synthetic modifications.

Design and Synthesis of Functional Organic Molecules with Specific Photophysical Properties

The synthesis of organic molecules with tailored photophysical properties (e.g., absorption and emission of light) is a significant area of materials science, with applications in OLEDs, sensors, and bio-imaging. The design of these molecules often involves the strategic combination of electron-donating and electron-accepting moieties to control the electronic transitions.

Aniline derivatives frequently serve as the electron-donating component in such systems. For instance, a novel phenothiazine (B1677639) derivative featuring a vinylcyclohexenyl-malononitrile group was synthesized to study its photophysical properties. nih.gov This molecule exhibited a strong intramolecular charge transfer (ICT) band in its UV-vis absorption spectrum. nih.gov The position of this band was sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. nih.gov

By analogy, this compound can serve as a precursor to the electron-donating part of a functional dye. The aniline nitrogen provides the electron-donating character, which can be tuned by N-alkylation or N-arylation. The benzyloxy group can be retained or cleaved to a phenol, which can also participate in the electronic system or be used as a handle for further functionalization. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often used to predict the photophysical properties and understand the nature of the electronic transitions (e.g., HOMO to LUMO) in these designed molecules. nih.gov

Table 3: Photophysical Properties of a Representative Functional Dye (PTZ-CDN)

| Property | Observation | Significance | Reference |

|---|---|---|---|

| UV-vis Absorption (λmax) | 497–531 nm, high molar extinction coefficient | Indicates strong intramolecular charge transfer (ICT) | nih.gov |

| Solvatochromism (Absorption) | Bathochromic (red) shift with increasing solvent polarity | Confirms ICT character | nih.gov |

| Fluorescence Emission | More sensitive to solvent polarity than absorption | Useful for designing environmental sensors | nih.gov |

| Stokes' Shift | Varies with solvent polarity | Provides insight into the excited state geometry and interactions | nih.gov |

Utilization in Ligand Synthesis for Coordination Chemistry

The field of coordination chemistry relies on the design of organic molecules, or ligands, that can bind to metal ions to form coordination complexes. These complexes have widespread applications in catalysis, medicine, and materials science. Ortho-substituted anilines are particularly valuable as ligand precursors.

This compound can be readily converted into Schiff base ligands through condensation of the aniline nitrogen with an aldehyde or ketone. For example, Schiff base ligands derived from the reaction of terephthalaldehyde (B141574) and various ortho-substituted anilines have been used to synthesize cobalt(II) complexes. mdpi.com These complexes were characterized and screened for antibacterial activity, demonstrating that the biological activity was influenced by the substituent on the aniline ring. mdpi.com

Similarly, aluminum complexes containing ligands derived from N-[2-(piperidinyl)benzyl]aniline have shown high stereoselectivity as catalysts in the ring-opening polymerization of lactide. The structure of the ligand is critical for controlling the catalytic activity and selectivity of the metal center. The benzyloxy group in 2-(benzyloxy)aniline can influence the steric and electronic properties of the resulting ligand, thereby modulating the reactivity and stability of the corresponding metal complex. It can also serve as a latent phenolic group, which, after deprotection, could act as an additional coordination site, leading to the formation of multinuclear complexes or catalysts with modified properties.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(Benzyloxy)aniline |

| 2-Nitrophenol |

| Benzyl bromide |

| (2-Benzyloxy-phenyl)-hydrazine hydrochloride |

| Sodium nitrite |

| Tin(II) chloride |

| 2-Pyrazolines |

| 2-(2-(Benzyloxy)phenyl)-2-oxazolines |

| n-Butyllithium |

| Potassium tert-butoxide |

| 2-Aryl-3-aminobenzofurans |

| 2-Chloro-N-(2-vinyl)aniline |

| Indoles |

| Carbazoles |

| Acridines |

| Dibenzazepines |

| Quinolines |

| Pyrazoles |

| N-[2-(2-Methoxyethoxy)benzyl]aniline |

| Benzothiazole aniline (BTA) |

| Phenothiazine |

| Vinylcyclohexenyl-malononitrile |

| Terephthalaldehyde |

| Cobalt(II) |

| N-[2-(piperidinyl)benzyl]aniline |

| Aluminum |

Future Directions and Emerging Research Avenues for 2 Benzyloxy Aniline Hydrochloride

The exploration of 2-(Benzyloxy)aniline and its hydrochloride salt continues to evolve, driven by its utility as a versatile chemical intermediate. cymitquimica.combiosynth.com Future research is poised to unlock new potential through advancements in synthetic methodologies, catalytic applications, analytical techniques, and computational chemistry. These emerging avenues promise not only to enhance the efficiency and sustainability of its production but also to uncover novel functionalities and applications.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.